Lenalidomide-C5-alkyne
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Overview
Description
Lenalidomide-C5-alkyne is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a structural and functional analog of thalidomide, with enhanced anti-angiogenic, cytotoxic, and immunomodulatory properties. This compound is particularly notable for its application in targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs) technology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-C5-alkyne typically involves the following steps:
Bromination: The bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione.
Reduction: The reduction of the nitro group using platinum group metal-free catalysts to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scalability and efficiency. Techniques such as design of experiments (DoE) are employed to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-C5-alkyne undergoes various chemical reactions, including:
Oxidation: Involving reagents like potassium permanganate.
Reduction: Using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Palladium on carbon in methanol.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions include various derivatives of this compound, which are used in further synthetic applications .
Scientific Research Applications
Lenalidomide-C5-alkyne has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of protein degradation pathways.
Medicine: Integral in the development of PROTACs for targeted cancer therapy.
Industry: Utilized in the production of pharmaceuticals and research chemicals.
Mechanism of Action
Lenalidomide-C5-alkyne exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as IKZF1 and IKZF3 in multiple myeloma cells . The compound’s ability to recruit and degrade specific proteins makes it a powerful tool in targeted protein degradation .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound with similar immunomodulatory properties.
Pomalidomide: Another derivative with enhanced potency.
Lenalidomide: The base compound from which Lenalidomide-C5-alkyne is derived.
Uniqueness
This compound is unique due to its specific application in PROTAC technology, which allows for the targeted degradation of proteins that were previously considered “undruggable.” This specificity and efficiency make it a valuable tool in both research and therapeutic contexts .
Properties
Molecular Formula |
C20H23N3O3 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-[7-(hept-6-ynylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C20H23N3O3/c1-2-3-4-5-6-12-21-16-9-7-8-14-15(16)13-23(20(14)26)17-10-11-18(24)22-19(17)25/h1,7-9,17,21H,3-6,10-13H2,(H,22,24,25) |
InChI Key |
WBHWXLSIFDEANV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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